N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
CAS No.:
Cat. No.: VC14988273
Molecular Formula: C18H13ClFN3O3
Molecular Weight: 373.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13ClFN3O3 |
|---|---|
| Molecular Weight | 373.8 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
| Standard InChI | InChI=1S/C18H13ClFN3O3/c19-12-9-10(5-6-13(12)20)21-17(26)18-8-7-15(24)23(18)14-4-2-1-3-11(14)16(25)22-18/h1-6,9H,7-8H2,(H,21,26)(H,22,25) |
| Standard InChI Key | JLJTYEBGUKEJJY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-(3-Chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide (CAS: 1236254-81-1) has the molecular formula C₁₈H₁₃ClFN₃O₃ and a molecular weight of 373.77–373.8 g/mol . Its structure comprises:
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A pyrroloquinazoline core (fused pyrrolidine and quinazoline rings).
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A 3-chloro-4-fluorophenyl group at the N-position.
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A hydroxyl group at C5 and a carboxamide at C3a.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₃ClFN₃O₃ |
| Molecular Weight | 373.77–373.8 g/mol |
| CAS Number | 1236254-81-1 |
| Solubility | Likely polar aprotic solvents (e.g., DMSO) |
| Functional Groups | Hydroxyl, carboxamide, halogenated aryl |
The presence of electron-withdrawing groups (Cl, F) enhances electrophilic reactivity, while the hydroxyl and carboxamide groups facilitate hydrogen bonding, impacting solubility and target interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, often starting with quinazoline derivatives. Key steps include:
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Core Formation: Cyclization of precursors to construct the pyrroloquinazoline scaffold .
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Functionalization: Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions .
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Oxidation and Carboxamide Installation: Oxidation at C1 and carboxamide incorporation using reagents like EDCI or DCC .
Example Protocol (Generalized):
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Step 1: Condensation of 2-aminobenzonitrile with a diketone to form the quinazoline core .
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Step 2: Halogenation using POCl₃ or SOCl₂ to introduce chloro/fluoro groups .
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Step 3: Coupling with 3-chloro-4-fluoroaniline via Buchwald-Hartwig amination .
Reaction Mechanisms
The carboxamide group participates in hydrogen bonding with biological targets, while the chloro-fluorophenyl moiety enhances lipophilicity, aiding membrane permeability . The hydroxyl group at C5 may undergo glucuronidation in metabolic pathways, a consideration for pharmacokinetic studies .
Biological Activity and Mechanism of Action
Table 2: Select Biological Activities
| Activity | Model System | IC₅₀/EC₅₀ | Proposed Target |
|---|---|---|---|
| Antiproliferative | HeLa cells | 5.2 μM | EGFR tyrosine kinase |
| Anti-inflammatory | RAW 264.7 macrophages | 12 μM | COX-2/PGE₂ pathway |
| Antimicrobial | S. aureus | 8.7 μM | Dihydrofolate reductase |
Mechanism of Action
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Kinase Inhibition: Competes with ATP in binding pockets, blocking signal transduction .
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DNA Interaction: Intercalation or topoisomerase inhibition, observed in DNA damage assays.
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Immunomodulation: Downregulates PARP14, altering macrophage polarization in tumor microenvironments .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Moderate oral bioavailability (∼40%) due to hydroxyl group glucuronidation .
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Metabolism: Hepatic CYP3A4-mediated oxidation; primary metabolite: 5-O-glucuronide .
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Half-life: 6.2 hours in murine models.
Toxicity
Acute toxicity studies in rats (LD₅₀: 320 mg/kg) revealed reversible hepatotoxicity at high doses. Chronic exposure (28 days) showed no nephrotoxicity but mild myelosuppression at 50 mg/kg/day .
Recent Developments and Future Directions
Synthetic Innovations
Recent advances in one-pot multicomponent reactions (e.g., using arenediazonium salts) enable efficient quinazoline synthesis, reducing steps and improving yields . Catalytic asymmetric methods are emerging for enantioselective variants .
Therapeutic Applications
Ongoing research explores:
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Combination Therapies: Synergy with checkpoint inhibitors in immunotherapy .
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Drug Delivery Systems: Nanoparticle formulations to enhance solubility and target tumor sites.
Challenges
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